

Angeloylgomisin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Angeloylgomisin H*

Cat. No.: *B3029435*

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Abstract

Angeloylgomisin H is a dibenzocyclooctadiene lignan isolated from the fruits of *Schisandra chinensis*, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of **Angeloylgomisin H**, covering its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, characterization, and evaluation of its anti-inflammatory and antioxidant properties are presented. Furthermore, this guide explores the potential molecular mechanisms underlying its bioactivity, with a focus on the NF- κ B and Nrf2 signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

Angeloylgomisin H is a complex natural product with the molecular formula $C_{28}H_{36}O_8$.^[1] Its structure features a characteristic dibenzocyclooctadiene skeleton substituted with multiple methoxy groups, a hydroxyl group, and an angeloyl group.

Chemical Structure:

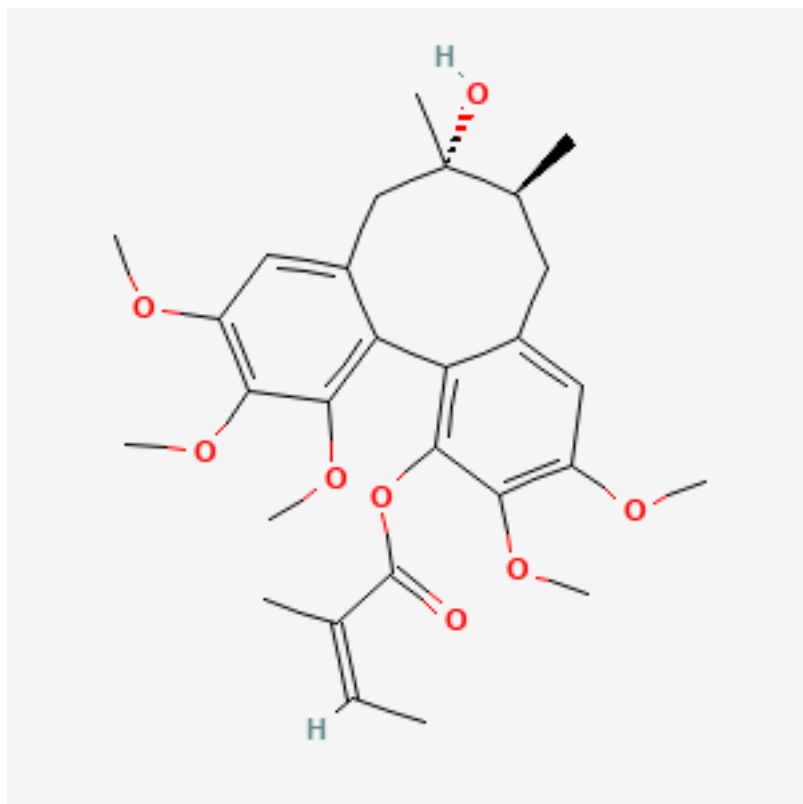


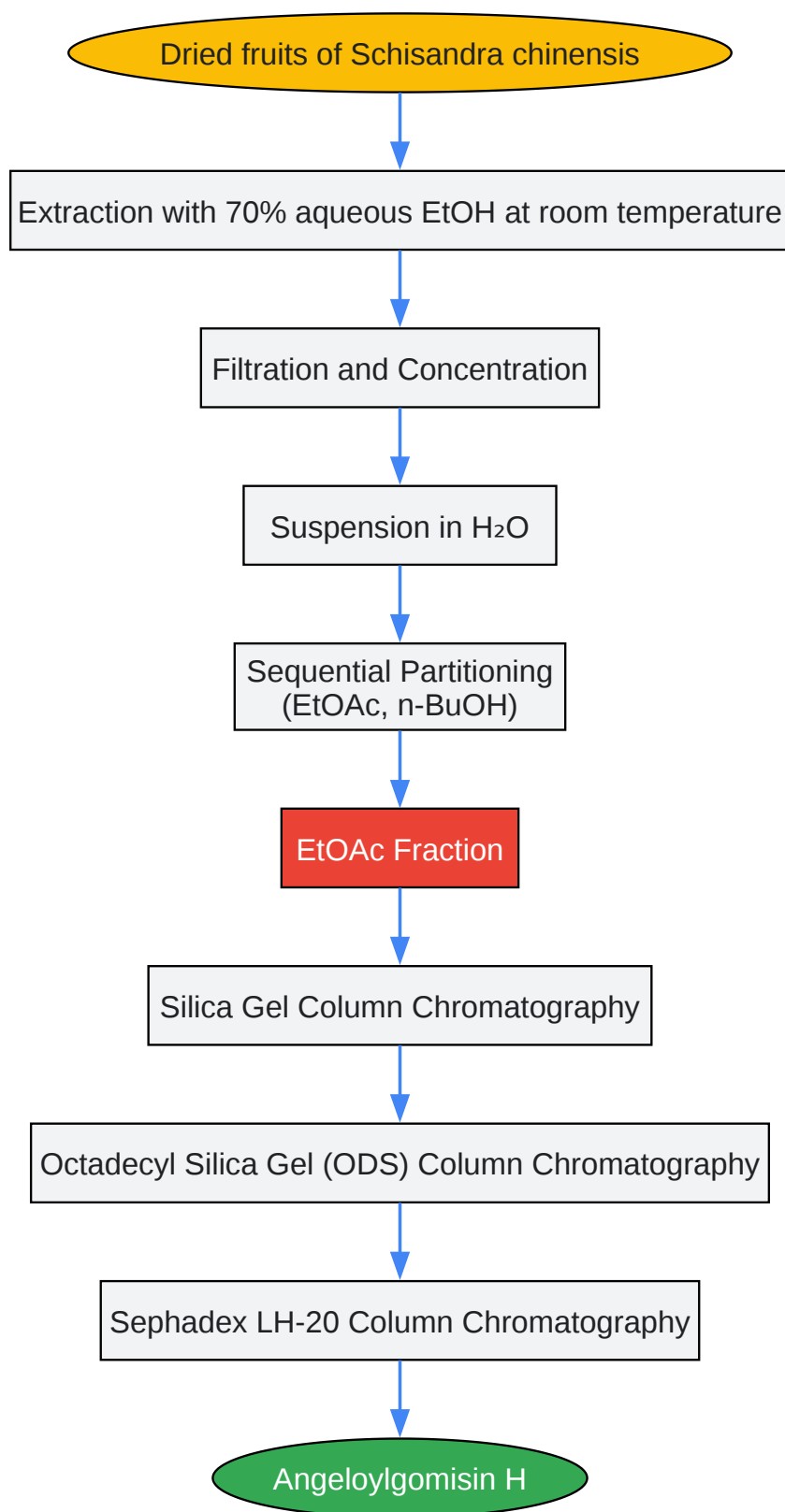
Table 1: Physicochemical Properties of **Angeloylgomisin H**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₆ O ₈	[1]
Molecular Weight	500.58 g/mol	[1]
IUPAC Name	(2Z)-2-Methyl-2-buten-1-ol (6S,7S,12aR)-5,6,7,8-tetrahydro-7-hydroxy-2,3,10,11,12-pentamethoxy-6,7-dimethyldibenzo[a,c]cycloocta-1-yl ester	[1]
CAS Number	66056-22-2	[1]
Appearance	Powder	[1]
Purity	>98%	[1]
Synonyms	Angeloyl gomisin H, (+)- Angeloylgomisin H	

Experimental Protocols

Isolation and Purification of Angeloylgomisin H from Schisandra chinensis

The following protocol describes a general method for the isolation and purification of **Angeloylgomisin H** from the dried fruits of *Schisandra chinensis*.



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Caption: Isolation and purification workflow for **Angeloylgomisin H**.

Methodology:

- **Extraction:** The dried fruits of *Schisandra chinensis* are soaked in 70% aqueous ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.
- **Concentration:** The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The **Angeloylgomisin H** is primarily found in the EtOAc fraction.
- **Chromatography:** The EtOAc fraction is subjected to a series of column chromatography steps for purification. This typically includes:
 - **Silica Gel Column Chromatography:** To perform a preliminary separation of compounds based on polarity.
 - **Octadecyl Silica Gel (ODS) Column Chromatography:** For further separation of compounds with similar polarities.
 - **Sephadex LH-20 Column Chromatography:** To remove smaller impurities and achieve final purification.
- **Identification:** The purified compound is identified as **Angeloylgomisin H** through detailed analysis of its spectroscopic data.

Structural Characterization: ^1H and ^{13}C NMR Spectroscopy

Accurate structural elucidation of **Angeloylgomisin H** is crucial. The following tables provide the corrected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data. It is important to note that some previously reported NMR data for **Angeloylgomisin H** in the literature have been shown to be incorrect.

Table 2: ^1H NMR (500 MHz, CDCl_3) Data for **Angeloylgomisin H**

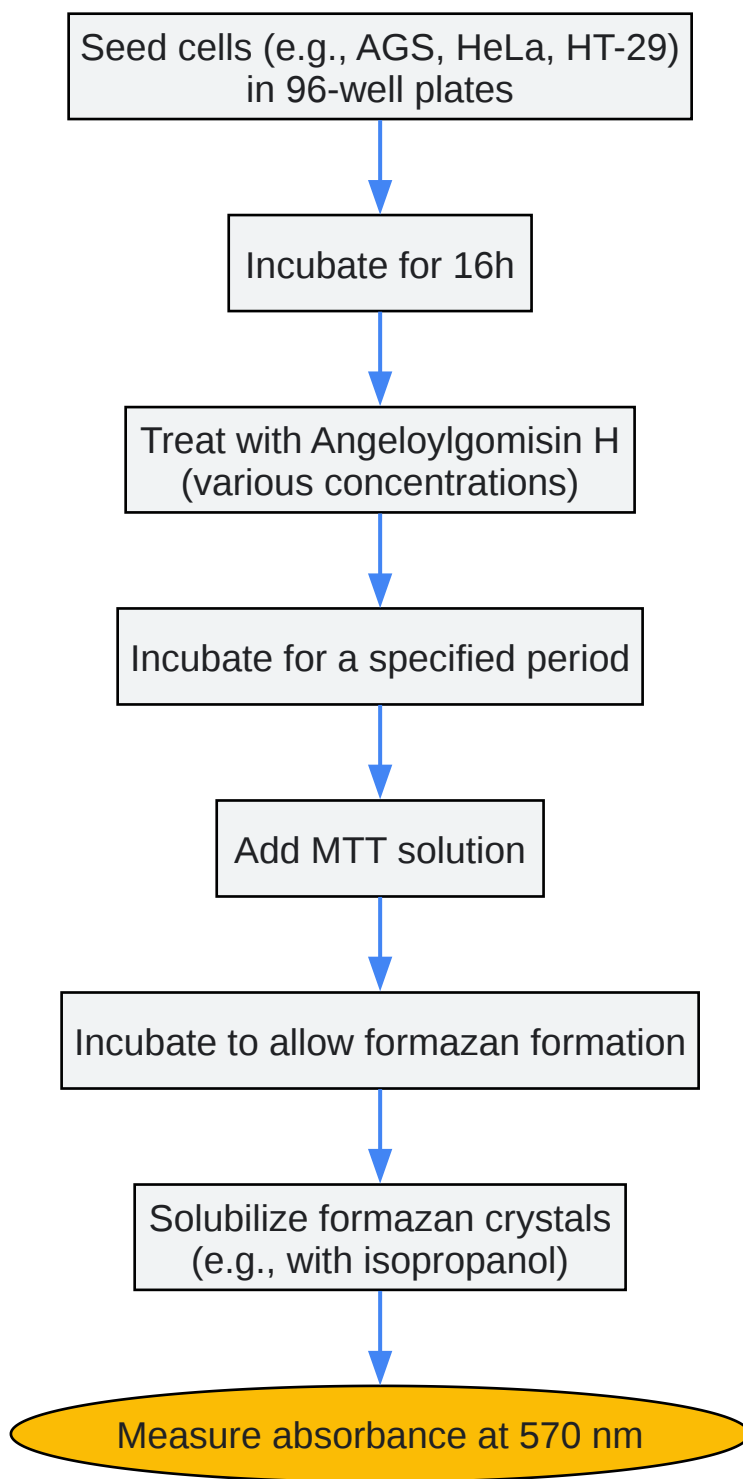
Position	δ H (ppm)	Multiplicity	J (Hz)
4	6.57	s	7.0
9	6.84	s	
6-CH ₃	0.81	d	
7-CH ₃	1.25	s	13.5, 11.5
6	2.14	m	
5 α	2.27	dd	
5 β	2.82	dd	13.5, 4.5
2'-CH ₃	1.99	dq	7.0, 1.5
3'-H	6.09	qq	7.0, 1.5
4'-CH ₃	1.83	d	1.5
2-OCH ₃	3.89	s	
3-OCH ₃	3.86	s	
10-OCH ₃	3.82	s	
11-OCH ₃	3.56	s	
1-OCH ₃	3.87	s	

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for **Angeloylgomisin H**

Position	δC (ppm)	Position	δC (ppm)
1	148.9	1'	167.9
2	140.8	2'	127.8
3	151.7	3'	138.8
4	110.1	4'	20.6
4a	134.1	2'-CH ₃	15.9
5	39.9	1-OCH ₃	61.2
6	43.1	2-OCH ₃	55.9
7	77.2	3-OCH ₃	56.0
8	134.5	10-OCH ₃	60.8
9	107.1	11-OCH ₃	61.4
10	151.2	6-CH ₃	11.2
11	145.4	7-CH ₃	26.6
12	125.1		
12a	135.2		

Biological Activity Assays

This protocol is used to assess the cytotoxic effects of **Angeloylgomisin H** on cancer cell lines.



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Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

- Cell Seeding: Seed human cancer cell lines (e.g., AGS, HeLa, HT-29) in 96-well plates at an appropriate density and allow them to adhere for 16 hours.
- Treatment: Treat the cells with various concentrations of **Angeloylgomisin H**.
- Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

This assay is a common and reliable method to evaluate the in vitro antioxidant capacity of a compound.

Methodology:

- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
- Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of **Angeloylgomisin H** with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

- % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **Angeloylgomisin H**.

This assay assesses the ability of **Angeloylgomisin H** to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
- Pre-treatment: Pre-treat the cells with various concentrations of **Angeloylgomisin H** for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
- Incubation: Incubate the cells for 24 hours.
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
 - Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
- Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Biological Activities and Potential Mechanisms of Action

Angeloylgomisin H has been reported to possess several biological activities, including anti-inflammatory and antioxidant effects.^[1] While specific mechanistic studies on **Angeloylgomisin H** are still emerging, the activities of other structurally related lignans suggest potential involvement of key signaling pathways.

Anti-inflammatory Activity and the NF- κ B Signaling Pathway

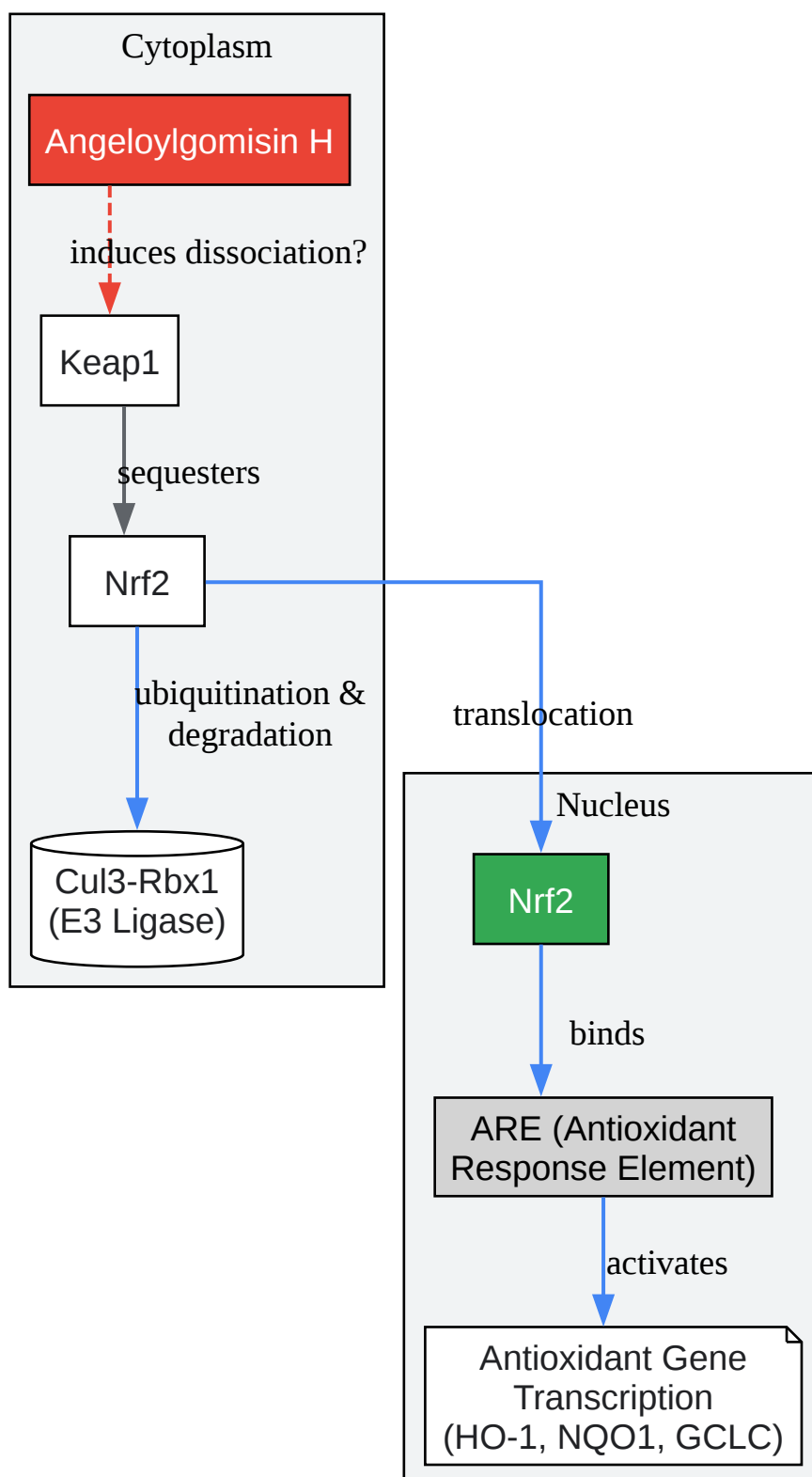
Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF- κ B) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Postulated inhibition of the NF- κ B signaling pathway by **Angeloylgomisin H**.

It is hypothesized that **Angeloylgomisin H** may exert its anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. This could occur through various mechanisms, such as preventing the degradation of the inhibitory protein I κ B α or inhibiting the activity of the I κ B kinase (IKK) complex. By blocking NF- κ B activation, **Angeloylgomisin H** could potentially reduce the expression of pro-inflammatory mediators.

Antioxidant Activity and the Nrf2 Signaling Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.



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Caption: Postulated activation of the Nrf2 signaling pathway by **Angeloylgomisin H**.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that **Angeloylgomisin H**'s antioxidant properties are, at least in part, mediated through the activation of the Nrf2 pathway.

Conclusion

Angeloylgomisin H is a promising natural product with a well-defined chemical structure and significant, though not yet fully explored, biological potential. Its reported anti-inflammatory and antioxidant activities warrant further investigation for its potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this intriguing molecule. Future research should focus on conducting specific in vitro and in vivo studies to definitively elucidate the mechanisms of action of **Angeloylgomisin H** and to evaluate its efficacy and safety in relevant disease models.

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References

- 1. mdpi.com [mdpi.com]
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